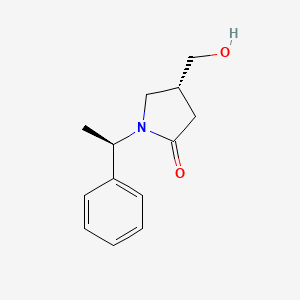

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

説明

®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules

準備方法

Synthetic Routes and Reaction Conditions

-

Asymmetric Synthesis: : One common method for synthesizing ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves the asymmetric reduction of a suitable precursor. For instance, starting from a ketone precursor, an asymmetric reduction can be performed using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

-

Grignard Reaction: : Another approach involves the use of a Grignard reagent to introduce the phenylethyl group. This method typically requires the preparation of a Grignard reagent from phenylethyl bromide, which is then reacted with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric hydrogenation and enzymatic methods are often explored for large-scale production due to their efficiency and selectivity.

化学反応の分析

Types of Reactions

-

Oxidation: : The hydroxyMethyl group in ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.

-

Reduction: : The compound can be reduced to form various derivatives. For example, the carbonyl group in the pyrrolidinone ring can be reduced to form a pyrrolidine derivative using reducing agents like lithium aluminum hydride.

-

Substitution: : The hydroxyMethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Pyrrolidine derivatives.

Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.

Medicine

In medicine, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

作用機序

The mechanism of action of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The hydroxyMethyl and phenylethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(S)-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: The enantiomer of the compound , with different stereochemistry.

4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: A similar compound lacking the chiral centers.

N-phenylethylpyrrolidin-2-one: A related compound without the hydroxyMethyl group.

Uniqueness

®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyMethyl and phenylethyl groups provides a distinct combination of functional groups that can participate in a variety of chemical reactions and interactions.

This detailed overview should provide a comprehensive understanding of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known by its CAS number 190957-22-3, is a chiral compound with the molecular formula . This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for various applications in medicinal chemistry and biological research.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications. The following sections summarize key findings regarding its biological effects, mechanisms of action, and relevant case studies.

The compound is believed to interact with specific biological targets, modulating their activity. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, which may affect signaling pathways related to mood and cognition.

Case Studies

-

Cytotoxicity Assessment :

A study assessed the cytotoxic effects of various derivatives of pyrrolidinone compounds, including this compound. Results indicated that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent . -

Neuroprotective Effects :

Research has indicated that compounds similar to this compound may provide neuroprotective effects through modulation of oxidative stress pathways. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases . -

Anti-inflammatory Activity :

A series of experiments demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro. This activity positions the compound as a candidate for further development in anti-inflammatory therapies .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 190957-22-3 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.29 g/mol |

| Purity | 97% |

特性

IUPAC Name |

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540345 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190957-22-3 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。